

Technical Guide: Mass Spectrometry Profiling of N-(4-Fluorophenyl)-N-methylacrylamide[1]

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Compound of Interest

Compound Name: *N-(4-Fluorophenyl)-N-methylacrylamide*

Cat. No.: *B13357830*

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Executive Summary

In the development of covalent kinase inhibitors and electrophilic drug candidates, **N-(4-Fluorophenyl)-N-methylacrylamide** often appears as a critical synthetic intermediate or a degradation impurity.[1] Its structure contains a reactive acrylamide "warhead" (essential for covalent bonding to cysteine residues) and a fluorinated aniline core.[1]

Accurate identification of this compound requires distinguishing it from non-methylated analogues and hydrolysis products.[1] This guide provides a definitive analysis of its fragmentation behavior, contrasting Soft Ionization (ESI) with Hard Ionization (EI) to support robust structural elucidation.

Structural Basis & Theoretical Fragmentation

To interpret the mass spectrum, we must first map the bond dissociation energies (BDE) relative to the ionization site.

- Compound: **N-(4-Fluorophenyl)-N-methylacrylamide**[1]

- Formula: C₁₀H₁₀FNO
- Exact Mass: 179.0746 Da^[1]
- Key Structural Motifs:
 - Acryloyl Group (Warhead):

^[1]
 - Amide Linkage: Tertiary amide (N-methylated).^[1]
 - Fluorophenyl Ring: Electron-withdrawing fluorine at the para position.^[1]

Predicted Fragmentation Mechanism (ESI+)

In Electrospray Ionization (positive mode), protonation occurs primarily at the amide oxygen (kinetic control) or the amine nitrogen (thermodynamic control). The fragmentation is driven by Charge-Remote Fragmentation (CRF) and Inductive Cleavage.^[1]

- Precursor Ion:

^[1]
- Primary Pathway (Amide Bond Cleavage): The most labile bond is the

bond.
 - Product A: Acylium Ion (

)

m/z 55^[1]
 - Product B: Protonated Amine (

)

m/z 126^[1]
- Secondary Pathway (Methyl Loss): Cleavage of the N-Methyl group.^[1]

- o m/z 165

Comparative Analysis: Target vs. Alternatives

This section objectively compares the mass spectral signature of the target compound against its non-methylated analogue (a common synthetic impurity) and compares ionization modes.

A. Structural Analogue Comparison

Scenario: Distinguishing the target from N-(4-Fluorophenyl)acrylamide (Des-methyl impurity).

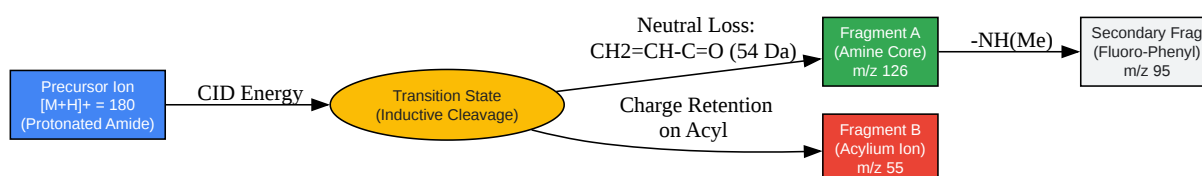
Feature	Target: N-(4-F-Ph)-N-methylacrylamide	Alternative: N-(4-F-Ph)acrylamide	Diagnostic Implication
Precursor (ESI+)	m/z 180	m/z 166	14 Da shift (Methyl group).[1]
Base Peak (MS2)	m/z 126 (N-methyl-4-fluoroaniline)	m/z 112 (4-fluoroaniline)	The amine fragment retains the methyl group, confirming N-methylation.[1]
Warhead Ion	m/z 55 (Acryloyl)	m/z 55 (Acryloyl)	Non-diagnostic; present in both.[1]
Neutral Loss	Loss of 54 Da (Acryloyl radical/neutral)	Loss of 54 Da	Similar neutral loss patterns.

B. Ionization Mode Comparison (ESI vs. EI)

Parameter	ESI-MS/MS (LC-MS)	EI-MS (GC-MS)
Primary Ion		
Fragmentation Energy	Low (Collision Induced Dissociation)	High (70 eV Electron Impact)
Dominant Fragment	m/z 126 (Heterolytic Cleavage)	m/z 55 & m/z 124 (Radical Cleavage)
Use Case	Bioanalysis (Plasma/Urine)	Impurity Profiling (Raw Material)

Visualizing the Fragmentation Pathway[2][3][4][5]

The following diagram illustrates the specific bond cleavages for the ESI+ pathway, highlighting the formation of the diagnostic m/z 126 ion.



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Figure 1: ESI+ Fragmentation Pathway of **N-(4-Fluorophenyl)-N-methylacrylamide** showing the critical amide bond cleavage.[1]

Experimental Protocol: Impurity Identification

Workflow

To ensure reproducibility, follow this step-by-step workflow for identifying this compound in a reaction mixture.

Phase 1: Sample Preparation

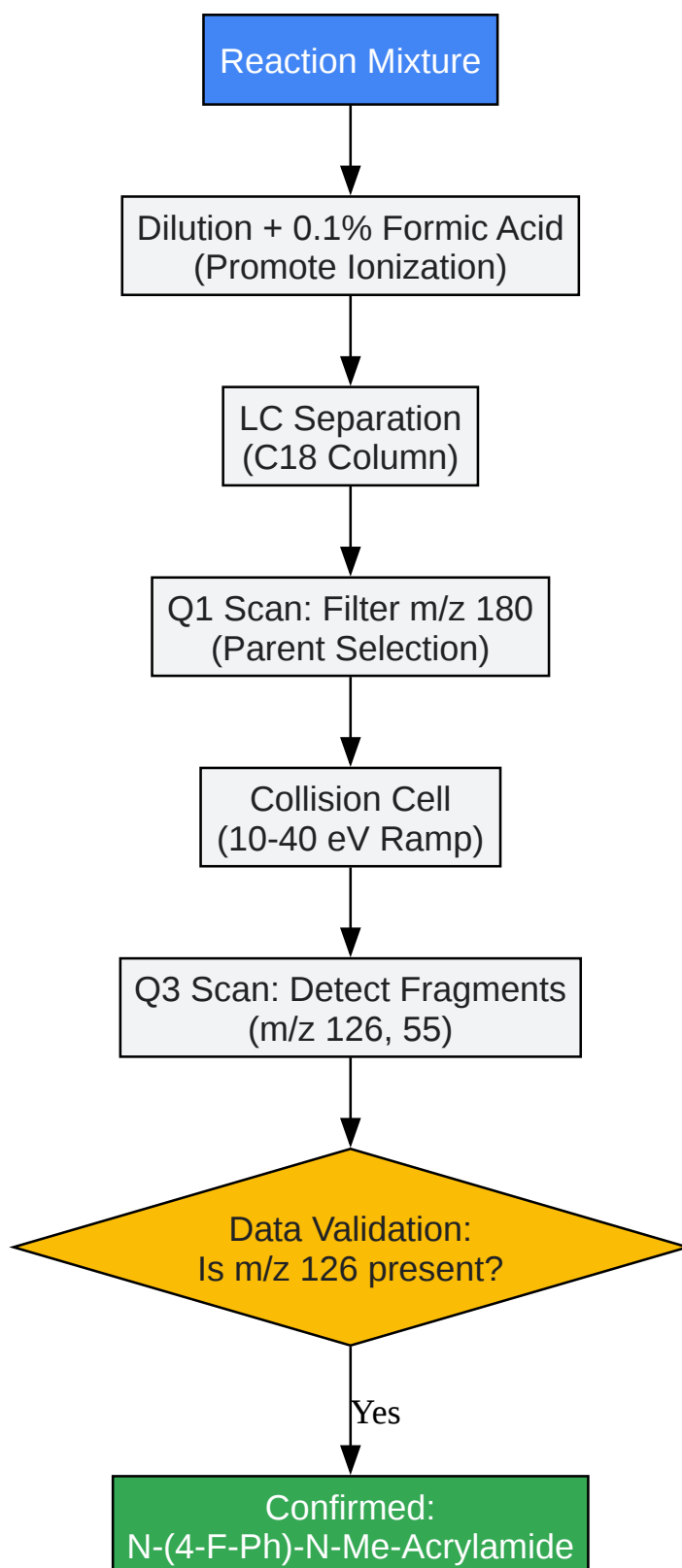
- Solvent: Dissolve 1 mg of sample in Acetonitrile:Water (50:50) + 0.1% Formic Acid.[1]
 - Why: Formic acid promotes protonation () essential for ESI detection.[1]
- Concentration: Dilute to 1 µg/mL (1 ppm) to avoid detector saturation.

Phase 2: LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.
- Source: ESI Positive Mode.
 - Capillary Voltage: 3500 V.[1]
 - Collision Energy (CE):[1] Ramp 10–40 eV.[1]

Phase 3: Data Analysis Logic

- Extract Ion Chromatogram (EIC): Filter for m/z 180.08 ± 0.05.
- Verify MS2 Spectrum:
 - Look for m/z 126 (Base Peak).[1]
 - Look for m/z 55 (Confirmation of acrylamide head).
 - Absence Check: Ensure no peak at m/z 166 (indicates incomplete methylation).[1]



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Figure 2: Step-by-step LC-MS/MS identification workflow for the target compound.

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